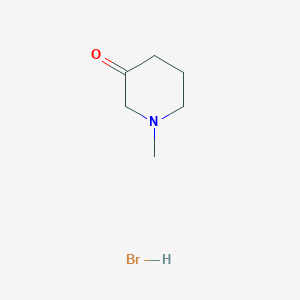

1-Methylpiperidin-3-one hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12BrNO |

|---|---|

Molecular Weight |

194.07 g/mol |

IUPAC Name |

1-methylpiperidin-3-one;hydrobromide |

InChI |

InChI=1S/C6H11NO.BrH/c1-7-4-2-3-6(8)5-7;/h2-5H2,1H3;1H |

InChI Key |

KFUWDRJKSJXALO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC(=O)C1.Br |

Origin of Product |

United States |

Foundational Aspects of 1 Methylpiperidin 3 One Hydrobromide in Organic Chemistry

Contextual Importance of Piperidine (B6355638) Ring Systems in Complex Molecule Synthesis

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. bohrium.comresearchgate.netnih.gov Its prevalence stems from its unique conformational properties and its ability to serve as a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Piperidine derivatives are integral to numerous classes of therapeutic agents, including anticancer, antiviral, antimalarial, and antipsychotic drugs. bohrium.comresearchgate.net

The significance of the piperidine nucleus in drug discovery is underscored by its presence in a wide range of alkaloids, which are naturally occurring compounds with pronounced physiological effects. mdpi.comresearchgate.net Notable examples include piperine, the compound responsible for the pungency of black pepper, and morphine, a potent analgesic alkaloid. mdpi.comwikipedia.org The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. wikipedia.org

In the synthesis of complex molecules, the piperidine ring system is a valuable building block. Its derivatives, including piperidones, provide a scaffold that can be readily functionalized to introduce diverse chemical entities. The nitrogen atom within the ring can act as a basic center and a point for substitution, further enhancing the molecular diversity that can be achieved. The strategic incorporation of the piperidine moiety is a common approach in the design of novel therapeutic agents, aiming to improve properties such as potency, selectivity, and pharmacokinetic profiles. bohrium.comresearchgate.net

Historical Development of Piperidone Chemistry and its Salts

The chemistry of piperidones, cyclic ketones derived from piperidine, has a rich history intertwined with the development of synthetic organic chemistry. One of the earliest and most classic methods for the synthesis of 4-piperidones is the Petrenko-Kritschenko piperidone synthesis, first reported by Paul Petrenko-Kritschenko in the early 20th century. drugfuture.comsynarchive.comwikipedia.org This multicomponent reaction involves the condensation of an acetonedicarboxylic ester, two equivalents of an aldehyde, and a primary amine or ammonia (B1221849). wikipedia.orgchempedia.info

The Petrenko-Kritschenko synthesis is mechanistically related to the Robinson-Schöpf tropinone (B130398) synthesis and the Hantzsch pyridine (B92270) synthesis, highlighting the interconnectedness of foundational reactions in heterocyclic chemistry. wikipedia.orgchempedia.info Over the years, numerous modifications and alternative synthetic routes to piperidones have been developed to improve yields, expand the substrate scope, and achieve stereocontrol.

The synthesis of 3-piperidones, such as the parent compound of 1-Methylpiperidin-3-one (B1359798), has also been an area of significant research. dtic.mil Methods for their preparation include the cyclization of appropriate amino precursors and the oxidation of corresponding 3-hydroxypiperidines. google.com For instance, 3-hydroxypyridine (B118123) can be reduced to 3-hydroxypiperidine, which can then be oxidized to the corresponding 3-piperidone. dtic.milgoogle.com The N-methylation to form the 1-methyl derivative is a standard synthetic transformation.

The formation of salts, such as the hydrobromide salt of 1-Methylpiperidin-3-one, is a common practice in organic and medicinal chemistry. These salts are often crystalline solids that are easier to handle, purify, and store compared to their free base counterparts. The hydrobromide salt is formed by reacting the basic nitrogen atom of 1-Methylpiperidin-3-one with hydrobromic acid.

The following table provides a summary of key historical developments in piperidone synthesis:

| Reaction/Method | Year Reported | Description | Significance |

| Petrenko-Kritschenko Piperidone Synthesis | 1906 | A multicomponent reaction involving an acetonedicarboxylic ester, an aldehyde, and an amine to form 4-piperidones. drugfuture.comchempedia.info | A foundational and classic method for the synthesis of the 4-piperidone (B1582916) scaffold. wikipedia.org |

| Dieckmann Condensation Approach | - | Intramolecular cyclization of an appropriate amino diester to form a β-keto ester, which can be converted to a 4-piperidone. dtic.mil | A versatile method for the formation of cyclic ketones, applicable to piperidone synthesis. |

| Synthesis from 3-Hydroxypyridine | - | Reduction of 3-hydroxypyridine to 3-hydroxypiperidine, followed by oxidation to yield a 3-piperidone. dtic.milgoogle.com | A common pathway to access the 3-piperidone core structure. |

The continued development of synthetic methodologies for piperidones and their derivatives underscores their importance as key intermediates in the preparation of a wide range of biologically active compounds.

Reactivity and Advanced Organic Transformations of 1 Methylpiperidin 3 One Hydrobromide

Reactivity Profile of the Ketone Functionality within the Piperidine (B6355638) Ring

The ketone at the C-3 position is a primary site for nucleophilic addition and related reactions, making it a key handle for molecular elaboration. Its reactivity is central to the construction of diverse molecular architectures.

Nucleophilic Addition: The carbonyl carbon of 1-methylpiperidin-3-one (B1359798) is electrophilic and readily undergoes attack by various nucleophiles. A prominent example is the Grignard reaction, where organomagnesium halides (R-MgX) add to the ketone to form tertiary alcohols after acidic workup. mnstate.edumasterorganicchemistry.com This reaction is a fundamental carbon-carbon bond-forming strategy, allowing for the introduction of a wide range of alkyl or aryl substituents at the 3-position. mdma.ch For instance, reaction with phenylmagnesium bromide converts the piperidone into a 3-phenyl-3-piperidinol derivative. mdma.ch

Reduction to Alcohols: The ketone can be reduced to the corresponding secondary alcohol, 1-methylpiperidin-3-ol. This transformation can be achieved using various reducing agents. Catalytic hydrogenation or hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed. Asymmetric reduction, using biocatalysts such as recombinant E. coli with co-expressed dehydrogenases, can afford chiral (S)-N-Boc-3-hydroxypiperidine from the N-Boc protected analogue, highlighting the potential for stereoselective synthesis. researchgate.net

Spirocycle Synthesis: The ketone functionality is an essential anchor for the synthesis of spirocyclic compounds, where a single carbon atom is part of two distinct rings. byjus.com One of the most significant applications is in the synthesis of spirooxindoles, a scaffold present in many biologically active natural products. nih.govmdpi.com This is often achieved through multi-component reactions. For example, a three-component reaction between an isatin (B1672199) derivative, an active methylene (B1212753) compound, and the piperidone can lead to the formation of complex spiro[indoline-piperidine] systems. nih.govekb.egbeilstein-journals.org The reaction typically proceeds via an initial Knoevenagel or aldol-type condensation at the ketone, followed by further cyclization steps. nih.gov

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Nucleophilic Addition | Grignard Reagents (e.g., PhMgBr) | Tertiary Alcohols | mnstate.edumasterorganicchemistry.commdma.ch |

| Reduction | NaBH₄, LiAlH₄, Catalytic Hydrogenation | Secondary Alcohols | researchgate.net |

| Spirocyclization | Isatin, Malononitrile, Base | Spirooxindoles | nih.govmdpi.comnih.gov |

Chemical Transformations at the Piperidine Nitrogen Atom

The nitrogen atom in 1-methylpiperidin-3-one hydrobromide exists as a tertiary ammonium (B1175870) salt. While this form is relatively stable, the tertiary amine nature of the parent free base allows for specific transformations.

α-Functionalization via Iminium Ion: A key reaction pathway for tertiary cyclic amines involves oxidation to form an intermediate iminium ion. This species is highly electrophilic at the α-carbon (C-2 or C-6). This strategy enables the selective introduction of nucleophiles at the position adjacent to the nitrogen. acs.orgcam.ac.uk This method provides a powerful tool for the late-stage functionalization of the piperidine core, allowing for the introduction of various alkyl, aryl, and other functional groups. researchgate.netfigshare.com

Hofmann Elimination: Quaternary ammonium hydroxides, which can be formed from salts like this compound via ion exchange, can undergo Hofmann elimination upon heating. libretexts.org This E2-type reaction involves the removal of a β-hydrogen and the expulsion of the tertiary amine as a leaving group, leading to ring opening. The regioselectivity of this reaction typically favors the formation of the least substituted alkene (Hofmann's rule).

Electrophilic and Nucleophilic Reactions of the Piperidone Core

The piperidone core possesses both nucleophilic and electrophilic character, primarily centered around the ketone and its α-carbons (C-2 and C-4).

Reactions via Enolates/Enamines (Nucleophilic α-Carbon): The protons on the carbons alpha to the ketone (C-2 and C-4) are acidic and can be removed by a base to form an enolate ion. libretexts.org This enolate is a potent carbon nucleophile and can react with a variety of electrophiles, such as alkyl halides, in α-alkylation reactions. cdnsciencepub.comrsc.org This allows for the introduction of substituents at the C-2 or C-4 positions. Alternatively, the piperidone can react with a secondary amine (e.g., pyrrolidine) to form a nucleophilic enamine at the C-2 position, which can then be used in subsequent alkylation or acylation reactions. youtube.com

Mannich Reaction: The Mannich reaction is a three-component condensation involving the piperidone (as its enol form), an aldehyde (often formaldehyde), and a secondary amine. wikipedia.org This reaction results in the aminoalkylation of the piperidone at the α-position, forming a β-amino-ketone known as a Mannich base. mdma.chmdma.chnih.gov This reaction is a powerful method for constructing complex piperidine derivatives. rsc.orgacs.org

| Reaction Type | Key Intermediate | Reagent(s) | Product | Reference(s) |

| α-Alkylation | Enolate | Strong Base (e.g., LDA), Alkyl Halide (R-X) | α-Alkylated Piperidone | libretexts.orgcdnsciencepub.comrsc.org |

| Mannich Reaction | Enol | Formaldehyde, Secondary Amine | β-Amino-ketone (Mannich Base) | mdma.chwikipedia.orgrsc.org |

Condensation Reactions and Ring Annulation Strategies

1-Methylpiperidin-3-one is a valuable substrate for condensation and annulation reactions, which are used to construct new rings fused to the piperidine core.

Aldol (B89426) and Knoevenagel Condensations: The ketone can undergo base- or acid-catalyzed aldol condensation with other carbonyl compounds. More commonly, it reacts with active methylene compounds (e.g., malononitrile, cyanoacetamide) in a Knoevenagel condensation. longdom.org These reactions typically form an α,β-unsaturated system, which can serve as an intermediate for further transformations, including the synthesis of fused heterocyclic systems like pyridines and pyrimidines. longdom.org

Robinson Annulation: The Robinson annulation is a powerful ring-forming sequence that combines a Michael addition with an intramolecular aldol condensation. wikipedia.orgwikipedia.orgmasterorganicchemistry.com In this process, the enolate of 1-methylpiperidin-3-one can act as the nucleophile in a Michael addition to an α,β-unsaturated ketone, such as methyl vinyl ketone. The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to form a new six-membered ring, resulting in a fused bicyclic system (a hydro-isoquinoline or hydro-quinoline derivative). byjus.comlibretexts.org This strategy is a cornerstone in the synthesis of steroids and alkaloids. byjus.comwikipedia.org

Multicomponent Reactions for Fused Systems: Beyond simple condensations, 1-methylpiperidin-3-one can participate in multicomponent reactions (MCRs) that build complex fused heterocycles in a single step. For example, a four-component reaction involving an acid chloride, a silylimine, and a dienophile can generate highly substituted, fused piperidone scaffolds via an intermolecular Diels-Alder reaction. researchgate.net

Exploitation of the Hydrobromide Counterion in Reaction Mechanisms

The hydrobromide salt form of 1-methylpiperidin-3-one influences its reactivity in several ways. The compound exists as an ammonium salt, [C₆H₁₁NOH]⁺Br⁻.

In-Situ Acid Catalysis: The ammonium proton is weakly acidic (pKa ≈ 9-10) and can function as an in-situ acid catalyst. wikipedia.org In reactions involving the carbonyl group, this proton can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. ncert.nic.in This type of catalysis by ammonium salts has been observed in reactions like acetalization, where catalysts such as NH₄Br promote the reaction under mild conditions. mdpi.com This avoids the need for stronger, external acid catalysts that might cause side reactions.

Influence on Enolate Formation: The acidic proton can influence the equilibrium of enol or enolate formation. In the presence of a base, the ammonium salt is neutralized to the free amine, consuming one equivalent of base before enolate generation can occur at the α-carbon. This stoichiometry must be considered when planning reactions that require a basic medium.

Role of the Bromide Ion: While often a spectator ion, the bromide anion can, under certain conditions, act as a nucleophile or participate as part of a catalytic system, for example, in phase-transfer catalysis. mdpi.com In the context of quaternary ammonium tribromide synthesis, the bromide salt is a key precursor. tandfonline.com However, in most of the transformations involving the piperidone core, its role is primarily that of a charge-balancing counterion.

Role As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Substituted Piperidine (B6355638) Derivatives

1-Methylpiperidin-3-one (B1359798) hydrobromide is a foundational precursor for synthesizing a variety of substituted piperidine derivatives. The piperidine ring is a prevalent scaffold in numerous biologically active compounds. The ketone functional group at the 3-position of 1-methylpiperidin-3-one allows for a multitude of chemical transformations, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

One common strategy involves the olefination of the ketone, followed by hydrogenation, to introduce substituents at the 3-position. For instance, a Wittig reaction can be employed to introduce a carbon-carbon double bond, which can then be reduced to create a substituted piperidine. This approach is instrumental in building molecular complexity and accessing a range of piperidine-based compounds with potential therapeutic applications.

Furthermore, the piperidone moiety can undergo reactions such as alkylation. For example, the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one has been achieved from D-phenylglycinol and delta-valerolactone, where the alkylation of the piperidin-2-one intermediate is a key step. researchgate.net While this example involves a piperidin-2-one, the principle of alkylation at the carbon adjacent to the carbonyl group is a relevant transformation for piperidin-3-ones as well, leading to the formation of 3-substituted derivatives.

The synthesis of 4-(2-aminoethyl)-2-phenylpiperidine scaffolds, which have shown high affinity for the σ1 receptor, often starts from piperidine precursors that are subsequently functionalized. nih.gov These synthetic routes can involve multiple steps, including the introduction of substituents and modification of the piperidine ring, highlighting the role of piperidone derivatives as key building blocks. nih.gov

Building Block for Structurally Diverse Heterocyclic Systems

The utility of 1-methylpiperidin-3-one hydrobromide extends beyond simple piperidine derivatives; it is a valuable building block for constructing more complex and structurally diverse heterocyclic systems. nih.govnih.govresearchgate.net The piperidine ring can be annulated or used as a scaffold upon which other rings are built, leading to a wide variety of fused and spirocyclic heterocyclic compounds.

These structurally diverse systems are of significant interest in medicinal chemistry and materials science. The ability to use a readily available starting material like this compound to access a range of complex heterocyclic architectures is a significant advantage in synthetic organic chemistry.

Functionalized piperidinones, which can be derived from 1-methylpiperidin-3-one, are key intermediates in the synthesis of thiazolo[5,4-c]pyridine derivatives. researchgate.net This class of heterocyclic compounds has garnered attention due to its presence in molecules with interesting biological activities.

A general synthetic approach involves the conversion of the piperidinone to a corresponding aminothiazole, which then undergoes cyclization to form the fused thiazolopyridine core. For instance, a straightforward synthesis of a Met antagonist involved an alkylation-cyclocondensation process using an aminothiazole derived from a piperidine precursor. researchgate.net This highlights the strategic importance of piperidinone derivatives in the construction of such bicyclic systems. The synthesis of related thiazolo[5,4-b]pyridine derivatives often involves the cyclization of a substituted aminopyridine bearing a thio-functional group, a transformation that can be envisioned starting from a functionalized piperidinone precursor. nih.gov

Intermediate in the Preparation of Scaffolds for Medicinal Chemistry Research

The piperidine scaffold is considered a "privileged structure" in medicinal chemistry, as it is a common feature in many approved drugs and biologically active compounds. researchgate.netmdpi.com this compound, as a precursor to a variety of piperidine-based structures, serves as a crucial intermediate in the preparation of scaffolds for medicinal chemistry research. nih.govnih.govresearchgate.net The ability to readily modify the piperidine ring allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

The nitrogen atom of the piperidine ring in derivatives of 1-methylpiperidin-3-one can be readily functionalized to form carbamates and related groups. organic-chemistry.orgnih.govuantwerpen.beorganic-chemistry.orgnih.gov Carbamates are an important functional group in medicinal chemistry, often used to improve the pharmacokinetic properties of a drug candidate or to act as a key binding element with a biological target.

The synthesis of carbamates from piperidine derivatives can be achieved through various methods, including reaction with chloroformates or by utilizing carbon dioxide as a C1 source in the presence of a suitable coupling agent. nih.govuantwerpen.be For example, a three-component coupling of an amine (such as a piperidine derivative), carbon dioxide, and a halide can efficiently produce carbamates. organic-chemistry.org The formation of carbamates on the piperidine nitrogen allows for the introduction of a wide range of substituents, further expanding the chemical diversity of the resulting molecular scaffolds.

| Reaction Type | Reagents | Product |

| Carbamate Formation | Piperidine derivative, Phenylchloroformate, Triethylamine | N-Phenylcarbamoyl piperidine derivative |

| Carbamate Formation | Piperidine derivative, CO2, Alkyl halide, Cesium carbonate, TBAI | N-Alkylcarbamoyl piperidine derivative |

This table provides examples of general reactions for carbamate formation on a piperidine scaffold.

N-alkylation is a fundamental transformation in the synthesis of piperidine derivatives, allowing for the introduction of various alkyl and aryl groups at the nitrogen atom. researchgate.netmdpi.com In the context of 1-methylpiperidin-3-one, the methyl group is already present. However, in synthetic sequences where the N-substituent is introduced at a later stage, or if demethylation followed by re-alkylation is desired, N-alkylation reactions are crucial.

Standard conditions for N-alkylation of piperidines involve the use of an alkyl halide in the presence of a base such as potassium carbonate or N,N-diisopropylethylamine. researchgate.net The choice of alkylating agent and reaction conditions can be tailored to achieve the desired N-substituted piperidine derivative. This targeted synthesis is essential for fine-tuning the biological activity and physicochemical properties of a molecule during the drug discovery process.

| Alkylating Agent | Base | Solvent |

| Methyl Iodide | Potassium Carbonate | Acetonitrile (B52724) |

| Ethyl Bromide | N,N-Diisopropylethylamine | Dichloromethane |

| Benzyl Bromide | Sodium Hydride | Tetrahydrofuran |

This table presents common reagents used for the N-alkylation of piperidines.

Derivatives of 1-methylpiperidin-3-one can serve as precursors for the synthesis of pyridine (B92270) and pyrimidine-based scaffolds. nih.govresearchgate.netnih.govdoaj.org These aromatic heterocyclic systems are also privileged structures in medicinal chemistry, found in a vast number of therapeutic agents. researchgate.netnih.gov

The conversion of a piperidine ring to a pyridine ring typically involves an oxidation or dehydrogenation step. Various reagents and conditions can be employed to effect this transformation, leading to the corresponding aromatic pyridine derivative. Furthermore, the piperidine ring can be cleaved and re-cyclized to form pyrimidine-based structures, although this is a more complex transformation. The ability to access these important aromatic heterocyclic scaffolds from a readily available piperidine precursor underscores the versatility of this compound as a synthetic intermediate.

Development of Novel Compounds for Research Applications

1-Methylpiperidin-3-one serves as a versatile and valuable starting material in the synthesis of novel and structurally diverse compounds for a wide range of research applications. Its utility stems from the presence of a reactive ketone functional group and a tertiary amine within a six-membered heterocyclic ring, providing multiple points for chemical modification. This scaffold is a key component in the construction of more complex molecules designed to interact with specific biological targets, thereby enabling the exploration of various physiological and pathological processes. The piperidine ring, in particular, is a prevalent feature in many biologically active compounds and approved drugs. nih.govnih.gov

Research efforts have utilized the piperidone framework to develop sophisticated molecules for medicinal chemistry and pharmacological studies. The general approach involves using the piperidone core as a scaffold and adding various substituents or incorporating it into larger molecular structures to achieve desired biological activity.

One significant area of research is the development of enzyme inhibitors. For instance, derivatives of benzylpiperidine and benzylpiperazine have been designed and synthesized as reversible inhibitors of monoacylglycerol lipase (MAGL). unisi.it MAGL is a key enzyme in the endocannabinoid system responsible for the degradation of the neurotransmitter 2-arachidonoylglycerol. unisi.it Inhibitors of this enzyme are critical research tools for studying the roles of the endocannabinoid system in various neurological conditions. unisi.it

Similarly, the related piperidin-4-one scaffold has been instrumental in creating novel compounds for studying inflammation. A series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives were synthesized and evaluated as inhibitors of the NLRP3 inflammasome. researchgate.netnih.govmdpi.com The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and whose dysregulation is linked to a variety of inflammatory diseases. researchgate.netnih.gov These synthesized compounds serve as chemical probes to better understand the mechanisms of NLRP3 activation and to explore potential therapeutic strategies for inflammatory disorders. researchgate.net

The piperidone structure is also a foundational element in the synthesis of compounds with potential anti-cancer properties. Researchers have synthesized a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones and evaluated their cytotoxic effects against various cancer cell lines, including myeloma and leukemia. nih.gov Such compounds are valuable for investigating structure-activity relationships and identifying new pharmacophores for cancer research. nih.gov

Furthermore, the versatility of the piperidone core is demonstrated by its use in multicomponent reactions to construct complex heterocyclic systems. mdpi.comnih.gov For example, piperidin-4-one derivatives have been used to create novel imine compounds that exhibit antioxidant and anti-inflammatory activities in laboratory assays. nih.gov These synthetic strategies allow for the rapid generation of diverse molecular libraries for screening and identifying new biologically active agents. The availability of specific derivatives, such as 1-[(1-Methylpiperidin-3-yl)methyl]piperazine, explicitly for research purposes underscores the importance of this chemical family in scientific discovery. scbt.com

The following table summarizes examples of novel compounds developed from piperidone-related structures for research applications.

| Compound Class/Derivative | Analogous Precursor | Biological Target / Research Application |

| Benzylpiperidine Derivatives | Piperidine Scaffold | Monoacylglycerol Lipase (MAGL) Inhibition / Endocannabinoid System Research unisi.it |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Derivatives | Piperidin-4-one Scaffold | NLRP3 Inflammasome Inhibition / Inflammation Research researchgate.netnih.gov |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Piperidin-4-one Scaffold | Cytotoxicity in Cancer Cell Lines / Anti-Cancer Research nih.gov |

| Piperidin-4-one Imine Derivatives | Piperidin-4-one Scaffold | Antioxidant and Anti-inflammatory Activity Screening nih.gov |

| 1-[(1-Methylpiperidin-3-yl)methyl]piperazine | 1-Methylpiperidin-3-one | General Proteomics Research Applications scbt.com |

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 1-Methylpiperidin-3-one (B1359798) hydrobromide, offering detailed insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of 1-Methylpiperidin-3-one hydrobromide in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For the 1-methylpiperidin-3-one cation, distinct signals are expected for the N-methyl group, and the protons on the piperidine (B6355638) ring. The protons adjacent to the nitrogen and the carbonyl group (alpha-protons) would appear at different chemical shifts due to the varying electronic environments.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include a downfield resonance for the carbonyl carbon (C=O), a signal for the N-methyl carbon, and distinct signals for the four carbon atoms of the piperidine ring. scispace.com The chemical shifts provide evidence for the carbon skeleton of the molecule.

Table 1: Predicted NMR Chemical Shifts for the 1-Methylpiperidin-3-one Cation Predicted data based on typical values for similar structural motifs.

| Spectrum | Assignment | Predicted Chemical Shift (ppm) |

| ¹H NMR | N-CH₃ | ~2.3-2.8 |

| -CH₂- (C2, adjacent to N) | ~2.5-3.0 | |

| -CH₂- (C6, adjacent to N) | ~2.4-2.9 | |

| -CH₂- (C4, adjacent to C=O) | ~2.2-2.7 | |

| -CH₂- (C5) | ~1.8-2.2 | |

| ¹³C NMR | C=O (C3) | ~205-210 |

| -CH₂- (C2) | ~55-60 | |

| -CH₂- (C4) | ~40-45 | |

| N-CH₃ | ~40-45 | |

| -CH₂- (C6) | ~54-59 | |

| -CH₂- (C5) | ~25-30 |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular formula for this compound is C₆H₁₂BrNO, with a molecular weight of approximately 194.07 g/mol . chemsrc.com

For a non-volatile salt like this, Electrospray Ionization (ESI) is a common technique used in conjunction with a mass spectrometer (ESI-MS), often coupled with Liquid Chromatography (LC-MS). nih.govunimi.it In positive ion mode, ESI would generate the protonated molecular ion of the free base, [M+H]⁺, where 'M' is 1-methylpiperidin-3-one. This would appear in the spectrum at a mass-to-charge ratio (m/z) of approximately 114.09. uni.lu

Tandem mass spectrometry (MS/MS) experiments can be performed on this precursor ion to induce fragmentation. The resulting fragmentation pattern provides a structural fingerprint of the molecule. Common fragmentation pathways for cyclic amines and ketones can be predicted. nih.govresearchgate.netwvu.edu

Table 2: Expected Mass Spectrometry Data for 1-Methylpiperidin-3-one

| Ion | Formula | Expected m/z | Description |

| [M+H]⁺ | [C₆H₁₂NO]⁺ | ~114.09 | Precursor ion (protonated free base) |

| [M+Na]⁺ | [C₆H₁₁NONa]⁺ | ~136.07 | Sodium adduct of the free base uni.lu |

| Fragment | [C₅H₈NO]⁺ | ~98.06 | Potential loss of methane (B114726) (CH₄) |

| Fragment | [C₅H₁₀N]⁺ | ~84.08 | Potential loss of carbon monoxide (CO) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl group (C=O). Additional bands would correspond to the C-H bonds of the methyl and methylene (B1212753) groups. The presence of the hydrobromide salt may also be indicated by very broad absorptions in the fingerprint region.

Table 3: Characteristic Infrared Absorption Frequencies for this compound Data based on typical IR absorption ranges for functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | ~1710-1725 | Strong, Sharp |

| C-H (Alkyl) | Stretch | ~2850-3000 | Medium to Strong |

| C-N | Stretch | ~1000-1250 | Medium |

| N⁺-H | Stretch (from HBr) | ~2400-3200 | Broad, Medium |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis.

HPLC and UPLC are the primary chromatographic techniques used for purity analysis of non-volatile compounds. semanticscholar.org A reversed-phase HPLC method is typically employed, where the compound is separated based on its hydrophobicity. researchgate.net

In a typical setup, a C18 stationary phase is used with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic solvent such as acetonitrile (B52724) or methanol. google.comgoogle.com Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl group acts as a chromophore. The retention time of the main peak is characteristic of the compound, and the area of the peak is proportional to its concentration. Impurities would appear as separate peaks at different retention times. UPLC operates on the same principles but uses smaller stationary phase particles, providing higher resolution, faster analysis times, and improved sensitivity. amazonaws.com

Table 4: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV at ~210 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Salts

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the structure of this compound, assuming a suitable single crystal can be grown.

The analysis would reveal exact bond lengths, bond angles, and torsional angles within the 1-methylpiperidin-3-one cation. mdpi.com It would also elucidate the conformation of the six-membered piperidine ring, which typically adopts a chair-like conformation to minimize steric strain. mdpi.com Furthermore, the crystal structure would show the specific intermolecular interactions, including hydrogen bonds and ionic interactions, between the protonated piperidinone cation and the bromide counter-ion, defining how the molecules pack together in the crystal lattice. mdpi.com Studies on similar piperidinium (B107235) salts have confirmed the utility of this technique in detailing these precise structural features. mdpi.comnih.gov

Integrated Analytical Protocols for Comprehensive Research Applications

For a thorough characterization of this compound (C₆H₁₂BrNO), a combination of analytical techniques is employed. This integrated strategy ensures unambiguous structure elucidation and purity assessment, which are paramount in research applications. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine ring and the N-methyl group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would allow for the assignment of each proton in the structure. Protons adjacent to the nitrogen atom and the carbonyl group would exhibit characteristic downfield shifts.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbonyl carbon (C=O) would appear at a significantly downfield chemical shift, typically in the range of 200-220 ppm. The carbons attached to the nitrogen atom would also be deshielded and appear at a lower field compared to the other aliphatic carbons in the ring.

Illustrative NMR Data Interpretation for this compound

While specific experimental data for this compound is not widely available in public repositories, a hypothetical data set can be used to illustrate the expected spectroscopic features.

| Atom | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| N-CH₃ | Chemical Shift (ppm): ~2.8 (singlet) | Chemical Shift (ppm): ~45 |

| C2-H₂ | Chemical Shift (ppm): ~3.2 (multiplet) | Chemical Shift (ppm): ~60 |

| C4-H₂ | Chemical Shift (ppm): ~2.5 (multiplet) | Chemical Shift (ppm): ~40 |

| C5-H₂ | Chemical Shift (ppm): ~2.2 (multiplet) | Chemical Shift (ppm): ~25 |

| C6-H₂ | Chemical Shift (ppm): ~3.0 (multiplet) | Chemical Shift (ppm): ~55 |

| C3=O | - | Chemical Shift (ppm): ~208 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key vibrational modes would be:

C=O Stretch: A strong absorption band is expected in the region of 1700-1725 cm⁻¹, characteristic of a ketone carbonyl group.

C-N Stretch: An absorption band in the range of 1000-1250 cm⁻¹ would indicate the presence of the C-N bond.

C-H Stretch: Aliphatic C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.

N-H⁺ Stretch: Due to the hydrobromide salt form, a broad absorption band may be present in the region of 2400-3200 cm⁻¹, corresponding to the stretching of the protonated amine.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1700 - 1725 |

| C-N (Amine) | 1000 - 1250 |

| C-H (Aliphatic) | 2850 - 3000 |

| N-H⁺ (Ammonium salt) | 2400 - 3200 (broad) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula. For this compound, the molecular weight of the free base (1-Methylpiperidin-3-one) is 113.16 g/mol . In a mass spectrum, one would expect to see a molecular ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 114.17. The fragmentation pattern would provide further structural information, with characteristic losses of small neutral molecules or radicals.

Stereochemical and Conformational Investigations of 1 Methylpiperidin 3 One Derivatives

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms

The controlled synthesis of specific stereoisomers of 1-methylpiperidin-3-one (B1359798) derivatives is crucial for various applications. Asymmetric synthesis is a primary strategy to obtain enantiomerically pure compounds, avoiding the need for resolving racemic mixtures. wikipedia.org This often involves the use of chiral auxiliaries, starting materials, or catalysts to direct the formation of a desired stereoisomer.

One illustrative approach in the synthesis of related piperidinone structures involves the use of a chiral auxiliary attached to the nitrogen atom. For instance, in the asymmetric synthesis of a substituted N-protected methylpiperidin-2-one, commercially available D-phenylglycinol was used as a chiral auxiliary. researchgate.net This auxiliary directs the alkylation (methylation) step to occur from a specific face of the molecule, leading to the formation of a single diastereomer with high yield and diastereomeric excess. researchgate.net The process involves creating a chiral enolate, which then reacts with a methylating agent. The steric hindrance imposed by the chiral auxiliary dictates the direction of the electrophilic attack, resulting in a stereocontrolled product. researchgate.net After the desired stereocenter is established, the chiral auxiliary can be cleaved to yield the enantiomerically enriched piperidinone derivative.

Alternative strategies for stereoselective synthesis include the hydrogenation of substituted pyridine (B92270) precursors. nih.gov Using chiral catalysts, such as those based on rhodium or iridium, can facilitate the stereoselective reduction of the pyridine ring to a specific piperidine (B6355638) stereoisomer. nih.gov The choice of catalyst, ligand, and reaction conditions is critical to achieving high enantioselectivity. nih.gov

Table 1: Key Strategies in Stereoselective Synthesis of Piperidine Derivatives

| Strategy | Description | Key Components | Example Application |

|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. The auxiliary is removed after the new stereocenter is formed. | D-phenylglycinol, Evans auxiliaries | Asymmetric alkylation of piperidinone precursors. researchgate.net |

| Catalytic Hydrogenation | A prochiral pyridine derivative is hydrogenated using a chiral metal catalyst to produce an enantiomerically enriched piperidine. | Chiral Rhodium or Iridium catalysts, Chiral ligands | Stereoselective reduction of pyridines to piperidines. nih.gov |

These methods demonstrate the importance of guided synthetic pathways to access specific enantiomeric and diastereomeric forms of piperidine derivatives, which is essential when a particular stereoisomer is responsible for desired activity.

Conformational Analysis of the Piperidine Ring System in Solution and Solid State

The six-membered piperidine ring is not planar and, similar to cyclohexane, typically adopts a low-energy chair conformation to minimize angular and torsional strain. The conformational properties of 1-methylpiperidin-3-one derivatives are influenced by the substituents on the ring and the physical state (solution or solid). mdpi.com

In solution, the piperidine ring is conformationally flexible and can undergo a "ring flip," converting between two distinct chair conformations. rsc.org For 1-methylpiperidin-3-one, the N-methyl group can occupy either an axial or an equatorial position. The equatorial position is generally favored to reduce steric interactions (1,3-diaxial interactions) with the axial hydrogens on the ring. The presence of the carbonyl group at the C-3 position introduces a planar sp²-hybridized center, which slightly flattens the chair conformation in that region of the ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformations in solution. mdpi.comcdnsciencepub.com The coupling constants and chemical shifts of the ring protons can provide detailed information about their dihedral angles and their axial or equatorial orientation. For example, a proton in an axial position typically displays a larger coupling constant with adjacent axial protons compared to axial-equatorial or equatorial-equatorial couplings. cdnsciencepub.com

In the solid state, the molecule is locked into a single, typically the most stable, conformation. X-ray crystallography is the definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and the exact conformation of the piperidine ring in the crystal lattice. mdpi.com Studies on related N-methyl piperidine rings in the solid state confirm the preference for a chair conformation with the N-methyl group in the equatorial position to achieve maximum thermodynamic stability. mdpi.com

Table 2: Comparison of Conformational Analysis Techniques

| Technique | Physical State | Information Obtained | Advantages |

|---|---|---|---|

| NMR Spectroscopy | Solution | Time-averaged conformational preferences, axial/equatorial proton environments, ring-flip dynamics. cdnsciencepub.com | Provides data on dynamic processes in a relevant medium. |

| X-ray Crystallography | Solid | Precise 3D structure, bond lengths and angles, static conformation in the crystal lattice. mdpi.com | Provides an unambiguous, high-resolution structure. |

Chiral Resolution Techniques for Enantiomeric Purity

When a stereoselective synthesis is not employed, derivatives of 1-methylpiperidin-3-one are often produced as a racemic mixture (an equal mixture of both enantiomers). Chiral resolution is the process used to separate these enantiomers. wikipedia.org

The most common method for resolving basic compounds like piperidine derivatives is through the formation of diastereomeric salts. wikipedia.org This process involves the following steps:

Salt Formation: The racemic piperidine base is treated with a single, pure enantiomer of a chiral acid (a resolving agent), such as D-tartaric acid or (S)-mandelic acid. wikipedia.orggoogle.com This reaction forms a pair of diastereomeric salts.

Separation: Diastereomers have different physical properties, including solubility. wikipedia.org By carefully choosing the solvent and conditions, one of the diastereomeric salts can be selectively crystallized from the solution while the other remains dissolved. google.com

Liberation: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the single, pure enantiomer of the piperidine derivative. wikipedia.org

A specific application of this method is the resolution of racemic 3-aminopiperidine, a precursor for many derivatives. By reacting the racemic phthalimide (B116566) derivative with D-tartaric acid, the (R)-enantiomer can be selectively precipitated. google.com Subsequently, adding L-tartaric acid to the mother liquor can precipitate the (S)-enantiomer. google.com

Another powerful technique for chiral separation is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC). nih.gov In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times, thus achieving separation. nih.gov This method is highly effective for both analytical determination of enantiomeric purity and for preparative-scale separations.

Table 3: Overview of Chiral Resolution Techniques

| Technique | Principle | Common Reagents/Materials | Applicability |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Conversion of a racemic mixture into diastereomers with different solubilities, allowing for separation by crystallization. wikipedia.org | Chiral acids (e.g., D-tartaric acid, L-tartaric acid), chiral bases. google.com | Large-scale separation of racemic bases or acids. |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation based on retention time. nih.gov | Columns with cellulose-based or other chiral stationary phases. nih.gov | Analytical and preparative scale; high-purity separations. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of a molecule. aps.org By solving approximations of the Schrödinger equation, these methods can determine a molecule's optimized geometry, orbital energies, and charge distribution. nanobioletters.com For 1-Methylpiperidin-3-one (B1359798) hydrobromide, such calculations reveal key aspects of its chemical nature.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting how the molecule will interact with other chemical species. In the case of 1-Methylpiperidin-3-one hydrobromide, the MEP would highlight the electronegative region around the carbonyl oxygen atom, indicating a likely site for electrophilic attack. Conversely, the positively charged region would be concentrated around the protonated nitrogen and its associated hydrogen, marking it as a site for nucleophilic interaction. tandfonline.com

Table 1: Predicted Electronic Properties of 1-Methylpiperidin-3-one

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Correlates with chemical stability and reactivity |

Note: The data in this table is hypothetical, based on typical values for similar heterocyclic ketones calculated using DFT methods (e.g., B3LYP/6-31G), and serves to illustrate the output of quantum chemical calculations.*

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of a molecule's behavior over time. frontiersin.org By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can explore the conformational landscape, revealing the most stable three-dimensional arrangements (conformers) and the energy barriers between them. frontiersin.org

For this compound, the piperidine (B6355638) ring is expected to adopt a chair conformation primarily. However, the presence of the N-methyl group and the carbonyl at the 3-position, along with the protonation of the nitrogen, influences the specific conformational preferences. Studies on similar piperidinium (B107235) salts have shown that protonation can stabilize conformers where polar substituents are in an axial position due to favorable electrostatic interactions. nih.gov MD simulations can quantify the relative energies of different chair and boat conformations and the timescale of their interconversion.

Furthermore, MD simulations are crucial for studying intermolecular interactions. In a simulated aqueous environment, these studies can detail the hydrogen bonding network formed between the protonated amine, the carbonyl oxygen, the bromide counter-ion, and surrounding water molecules. Understanding these interactions is key to predicting the compound's solubility and behavior in a biological context. Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which tracks the stability of the molecule's conformation, and the Root Mean Square Fluctuation (RMSF), which identifies the most flexible regions of the molecule.

Table 2: Hypothetical Conformational Energy Profile of 1-Methylpiperidin-3-one Cation

| Conformation | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Chair (Equatorial CH₃) | C6-N1-C2-C3 ≈ -55 | 0.00 | ~98% |

| Chair (Axial CH₃) | C6-N1-C2-C3 ≈ -55 | 2.7 | ~1% |

Note: This data is illustrative, representing a plausible conformational landscape for a substituted piperidine ring. The relative energies are based on known principles of steric and electronic effects in cyclic amines.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the step-by-step pathways of chemical reactions. grnjournal.us By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the high-energy species that represent the barrier to reaction.

For 1-Methylpiperidin-3-one, a key reaction of interest is the nucleophilic addition to the carbonyl carbon. Using computational methods, one can model the approach of a nucleophile (e.g., a hydride or an organometallic reagent) to the carbonyl group. The calculations can determine the activation energy (the energy difference between the reactants and the transition state), which dictates the reaction rate. Furthermore, these models can predict the stereochemical outcome of such reactions by comparing the activation energies of pathways leading to different stereoisomers. This is particularly important for understanding how substituents on the piperidine ring might direct the approach of an incoming reagent.

Table 3: Hypothetical Energy Profile for Nucleophilic Addition to 1-Methylpiperidin-3-one

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 1-Methylpiperidin-3-one + Nucleophile | 0.0 |

| Transition State | Nucleophile attacking carbonyl carbon | +12.5 |

Note: The energy values are hypothetical and represent a typical profile for a nucleophilic addition reaction. They illustrate how computational methods can quantify the thermodynamics and kinetics of a proposed mechanism.

In Silico Design of Novel Derivatives Utilizing this compound

The 1-Methylpiperidin-3-one structure serves as a valuable scaffold for the in silico design of novel molecules with potential therapeutic applications. nih.gov Structure-based drug design often begins with a known scaffold that can be chemically modified to optimize its interaction with a biological target, such as a protein receptor or enzyme. researchgate.net

The design process typically involves several computational steps:

Scaffold Hopping or Decoration: The core 1-Methylpiperidin-3-one structure is modified by adding various functional groups at different positions (e.g., on the nitrogen, the alpha-carbons, or the main ring).

Virtual Screening: A large library of these virtual derivatives is created and then computationally screened against a 3D model of a biological target using molecular docking programs. nih.gov Docking predicts the preferred binding orientation of the derivative in the target's active site and estimates the binding affinity, often expressed as a docking score. mdpi.com

ADMET Prediction: Derivatives that show promising docking scores are then subjected to further in silico analysis to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This step helps to filter out candidates that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles or toxicity. mdpi.com

This computational workflow allows for the rapid and cost-effective evaluation of thousands of potential new compounds, prioritizing a smaller, more promising set for chemical synthesis and experimental testing.

Table 4: Example of an In Silico Screening of Hypothetical Derivatives

| Derivative ID | Modification on Scaffold | Target Docking Score (kcal/mol) | Predicted LogP | Lipinski's Rule of 5 Violations |

|---|---|---|---|---|

| D-001 | R = H (parent scaffold) | -5.2 | 1.1 | 0 |

| D-002 | 2-benzyl substitution | -7.8 | 3.5 | 0 |

| D-003 | 4-phenyl substitution | -7.5 | 3.2 | 0 |

Note: This table presents hypothetical data from a simulated drug design workflow. The docking scores and ADMET properties are for illustrative purposes to demonstrate how computational tools are used to rank and select potential drug candidates based on a starting scaffold.

Future Research Directions and Emerging Applications

Advancements in Asymmetric Synthesis and Catalysis Utilizing Piperidone Scaffolds

The piperidine (B6355638) ring is a fundamental structural motif in a vast number of pharmaceutical agents and natural products. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted piperidones, such as derivatives of 1-Methylpiperidin-3-one (B1359798), is of paramount importance. A significant area of advancement lies in the realm of asymmetric synthesis, where the goal is to produce enantiomerically pure compounds.

Recent research has highlighted the use of chiral catalysts to achieve high levels of stereocontrol in reactions involving piperidone scaffolds. For instance, the asymmetric synthesis of trisubstituted piperidines has been accomplished through biocatalytic transamination followed by diastereoselective enamine or imine reduction. This chemo-enzymatic method allows for the preparation of piperidines with multiple stereocenters in a limited number of steps, starting from achiral diketoester precursors.

Furthermore, the development of novel catalyst systems is expanding the scope of asymmetric transformations. Catalyst-driven scaffold diversity allows for the selective synthesis of various complex structures, such as spirocycles, carbazoles, and quinolines, from common indolyl ynone starting materials through judicious catalyst selection. This approach streamlines synthetic pathways and broadens the accessible chemical space. The piperidone scaffold itself can serve as a template in these reactions, guiding the stereochemical outcome of subsequent transformations.

Table 1: Examples of Asymmetric Synthesis Utilizing Piperidone Scaffolds

| Starting Material | Catalyst/Method | Product | Key Features |

| Achiral diketoester | Biocatalytic transamination / Diastereoselective reduction | Trisubstituted piperidines | High stereoisomeric purities (dr ≥98:2) |

| Indolyl ynones | Ag(I), Au(I), or Ag(I)/Al(III) catalysts | Spirocyclic indolenines, carbazoles, or quinolines | Catalyst-driven scaffold diversity |

| Divinyl ketones | Double aza-Michael reaction with chiral amines | Chiral 2-substituted 4-piperidones | Atom-efficient access to chiral building blocks |

Exploration of Novel Synthetic Pathways and Functional Group Transformations

The quest for more efficient and versatile methods to synthesize and functionalize the piperidone core remains a central theme in organic chemistry. Researchers are actively exploring novel synthetic pathways that offer advantages over classical methods like the Dieckmann condensation, which can be limited by harsh reaction conditions and the generation of significant waste.

One promising avenue is the development of multicomponent reactions (MCRs). A one-pot, four-component synthesis of piperidone scaffolds involving an intermolecular Diels-Alder reaction has been reported. nih.gov This approach allows for the construction of complex piperidone structures with a variety of functional groups in a single operation, significantly improving synthetic efficiency. nih.gov

"Green chemistry" principles are also driving the innovation of new synthetic routes. An efficient and environmentally friendly approach to the synthesis of N-substituted piperidones has been developed, which presents significant advantages over the classical Dieckman approach. scribd.com This method minimizes waste and utilizes less hazardous reagents, aligning with the goals of sustainable chemistry. scribd.com The synthesis of piperidones using amino acids instead of ammonia (B1221849) is another example of a greener alternative. organic-chemistry.org

Functional group transformations of the piperidone ring are also a key area of research. These transformations allow for the diversification of the piperidone scaffold and the introduction of various functionalities for biological screening. For example, the piperidone core can be converted into analogues of bioactive molecules, such as donepezil, an acetylcholinesterase inhibitor.

Table 2: Novel Synthetic Pathways to Piperidones

| Synthetic Approach | Key Features | Example |

| Four-Component Reaction | One-pot synthesis, high efficiency, tolerates various functional groups. | Synthesis of piperidone scaffolds via an intermolecular Diels-Alder reaction. nih.gov |

| Green Chemistry Approach | Simple one-pot process, use of carbonate bases, minimizes waste. | Synthesis of N-substituted piperidones. scribd.comunimi.it |

| Amino Acid-Based Synthesis | Utilizes amino acids as a nitrogen source instead of ammonia. | Synthesis of amino acid-incorporated piperidones. organic-chemistry.org |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The integration of flow chemistry represents a significant technological advancement in the synthesis of piperidones and their derivatives. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and the potential for seamless scale-up.

A practical continuous flow protocol has been developed for the highly diastereoselective synthesis of α-chiral piperidines. acs.org This method utilizes readily accessible starting materials and provides various functionalized piperidines in high yields and excellent diastereoselectivities within minutes. acs.org The ability to perform multi-step sequences in a continuous flow system without the need for intermediate purification steps further enhances the efficiency of this approach.

Sustainable synthesis methodologies are also being increasingly applied to the production of piperidones. As mentioned previously, green chemistry approaches that minimize waste and utilize environmentally benign reagents are gaining prominence. scribd.comunimi.it The use of microwave irradiation to accelerate reactions in aqueous media is another example of a sustainable technique that can be applied to the synthesis of N-substituted piperidones.

The combination of flow chemistry with green chemistry principles holds immense promise for the future of piperidone synthesis. These integrated approaches will enable the development of more efficient, safer, and environmentally responsible manufacturing processes for this important class of compounds.

Table 3: Flow Chemistry and Sustainable Synthesis of Piperidones

| Methodology | Advantages | Application Example |

| Continuous Flow Synthesis | Rapid reaction times, high yields and diastereoselectivity, scalability. | Diastereoselective synthesis of α-chiral piperidines. acs.org |

| Green Chemistry Approach | Waste minimization, use of safer reagents, improved atom economy. | One-pot synthesis of N-substituted piperidones using carbonate bases. scribd.comunimi.it |

| Microwave-Assisted Synthesis | Accelerated reaction rates, potential for solvent-free conditions. | Cyclocondensation reactions in aqueous media. |

Development of Advanced Analytical Methodologies for Complex Reaction Mixtures and Derivatization Tracking

The increasing complexity of synthetic pathways and the need for high-throughput screening necessitate the development of advanced analytical methodologies for the analysis of complex reaction mixtures and the tracking of derivatization processes involving piperidones.

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the analysis of piperidone derivatives. A reversed-phase HPLC (RP-HPLC) method has been established for the determination of piperidine, which involves pre-column derivatization with 4-toluenesulfonyl chloride to enhance detection. nih.gov LC-MS/MS is particularly useful for the identification of metabolites and reactive intermediates in complex biological matrices, which is crucial for understanding the pharmacokinetic and toxicological properties of piperidone-based drug candidates. mdpi.comrsc.org

In-situ reaction monitoring techniques, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, are emerging as valuable tools for real-time analysis of chemical reactions. mt.com These methods provide continuous data on the concentration of reactants, intermediates, and products, allowing for a deeper understanding of reaction kinetics and mechanisms. mt.com This information is critical for optimizing reaction conditions and ensuring process robustness. mt.com

Derivatization strategies are also being employed to improve the analytical tracking of piperidones and related compounds. Chemical derivatization can enhance the chromatographic separation and detection sensitivity of analytes, particularly for compounds that lack strong chromophores or are difficult to ionize in mass spectrometry. nih.gov The development of novel derivatizing agents and methodologies will continue to be an important area of research for the analysis of piperidones.

Table 4: Advanced Analytical Methodologies for Piperidones

| Analytical Technique | Application | Key Advantages |

| RP-HPLC with Derivatization | Quantification of piperidine in various samples. | Simple, sensitive, and accurate. nih.gov |

| LC-MS/MS | Identification of metabolites and reactive intermediates. | High sensitivity and selectivity for complex mixtures. mdpi.comrsc.org |

| In-situ Spectroscopy (FTIR, Raman) | Real-time reaction monitoring. | Provides kinetic and mechanistic information, enables process optimization. mt.com |

| Chemical Derivatization | Enhances analytical performance (separation, sensitivity). | Improves detection of compounds with poor analytical characteristics. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.